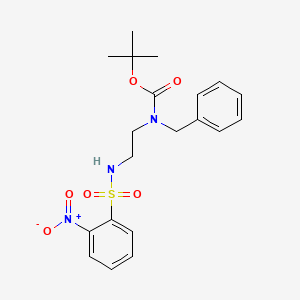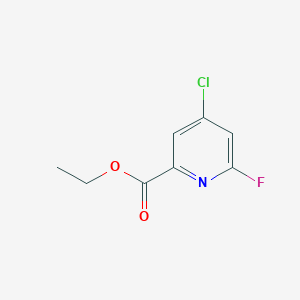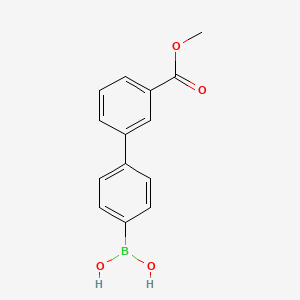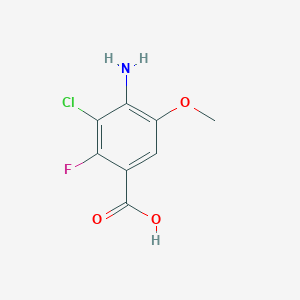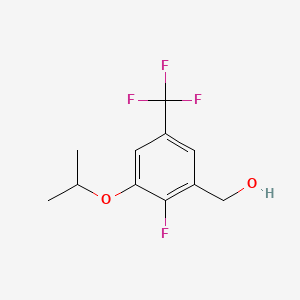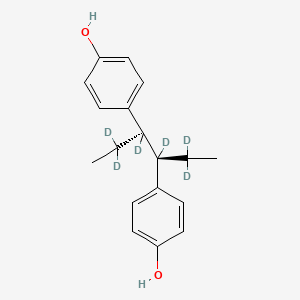
tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenethyl group, and a tetrahydroquinoxalinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoxaline Core: This step involves the cyclization of appropriate precursors to form the tetrahydroquinoxaline ring system.
Introduction of the Chlorophenethyl Group: The chlorophenethyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenethyl halide reacts with the tetrahydroquinoxaline core.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the carbamate intermediate with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydroquinoxaline derivatives.
科学的研究の応用
Tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tert-Butyl (4-chlorophenethyl)carbamate: Shares the chlorophenethyl and tert-butyl carbamate groups but lacks the tetrahydroquinoxaline core.
Tert-Butyl carbamate: Contains the tert-butyl carbamate group but lacks the chlorophenethyl and tetrahydroquinoxaline moieties.
Uniqueness
This detailed article provides a comprehensive overview of tert-Butyl (1-(4-chlorophenethyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate oxalate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C23H28ClN3O6 |
|---|---|
分子量 |
477.9 g/mol |
IUPAC名 |
tert-butyl N-[1-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-quinoxalin-6-yl]carbamate;oxalic acid |
InChI |
InChI=1S/C21H26ClN3O2.C2H2O4/c1-21(2,3)27-20(26)24-17-8-9-19-18(14-17)23-11-13-25(19)12-10-15-4-6-16(22)7-5-15;3-1(4)2(5)6/h4-9,14,23H,10-13H2,1-3H3,(H,24,26);(H,3,4)(H,5,6) |
InChIキー |
SWJHRUGHVWIWAM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N(CCN2)CCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)

